molecular formula C16H15N3O6S2 B2602806 Ethyl 2-[2-(furan-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865247-76-3

Ethyl 2-[2-(furan-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2602806
CAS RN: 865247-76-3
M. Wt: 409.43
InChI Key: RMJZDUMPDANJMT-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional shape due to the presence of the heterocyclic rings. The exact structure could be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the carbonyl group could undergo nucleophilic addition reactions, and the furan ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

properties

IUPAC Name

ethyl 2-[2-(furan-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6S2/c1-2-24-14(20)9-19-11-6-5-10(27(17,22)23)8-13(11)26-16(19)18-15(21)12-4-3-7-25-12/h3-8H,2,9H2,1H3,(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJZDUMPDANJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(furan-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

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